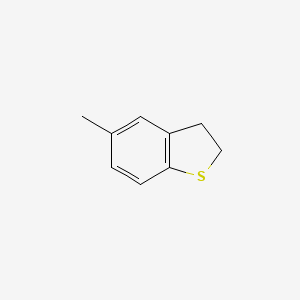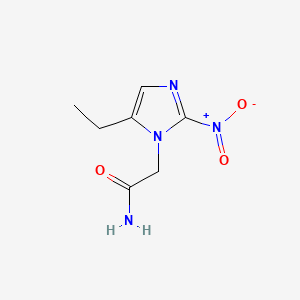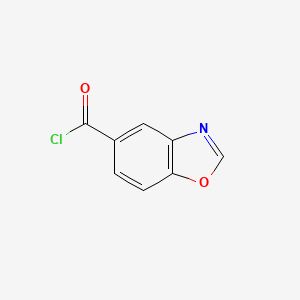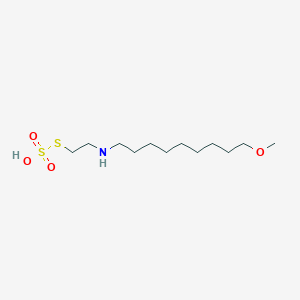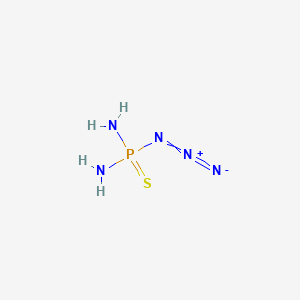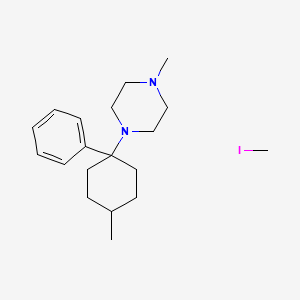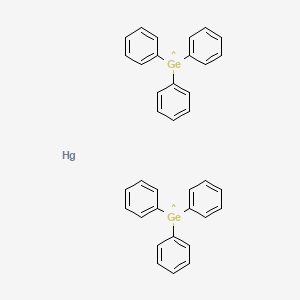
Mercury--triphenylgermyl (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury–triphenylgermyl (1/2) is a compound that features a unique combination of mercury and triphenylgermyl groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of mercury and germanium in the same molecule allows for unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mercury–triphenylgermyl (1/2) typically involves the reaction of mercury salts with triphenylgermyl reagents. One common method is the reaction of mercury(II) chloride with triphenylgermyl lithium in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
While specific industrial production methods for Mercury–triphenylgermyl (1/2) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Mercury–triphenylgermyl (1/2) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and triphenylgermyl oxide.
Reduction: Reduction reactions can convert the mercury center to elemental mercury.
Substitution: The triphenylgermyl group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide and triphenylgermyl oxide.
Reduction: Elemental mercury and triphenylgermyl hydride.
Substitution: Various substituted triphenylgermyl compounds depending on the substituent used.
科学研究应用
Mercury–triphenylgermyl (1/2) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the development of new materials with unique properties, such as semiconductors and sensors.
作用机制
The mechanism of action of Mercury–triphenylgermyl (1/2) involves interactions between the mercury and germanium centers with various molecular targets. The mercury center can form bonds with sulfur-containing molecules, while the germanium center can interact with oxygen and nitrogen-containing molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects.
相似化合物的比较
Similar Compounds
Triphenylgermyl chloride: Similar structure but lacks the mercury center.
Mercury(II) chloride: Contains mercury but lacks the triphenylgermyl group.
Triphenylgermyl hydride: Contains the triphenylgermyl group but lacks the mercury center.
Uniqueness
Mercury–triphenylgermyl (1/2) is unique due to the presence of both mercury and germanium in the same molecule
属性
CAS 编号 |
23082-96-4 |
|---|---|
分子式 |
C36H30Ge2Hg |
分子量 |
808.5 g/mol |
InChI |
InChI=1S/2C18H15Ge.Hg/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H; |
InChI 键 |
PSOZKBINOSKNEM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.[Hg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


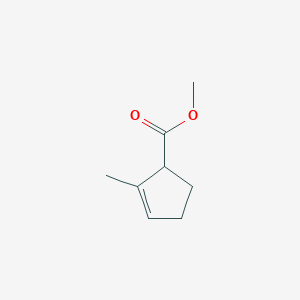
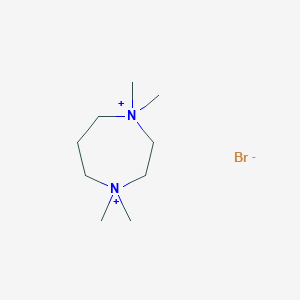
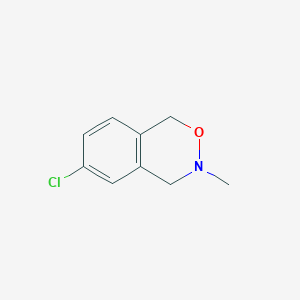
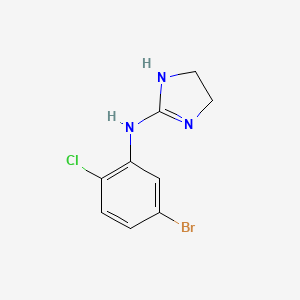
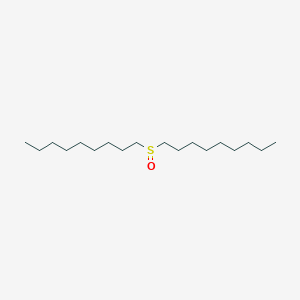
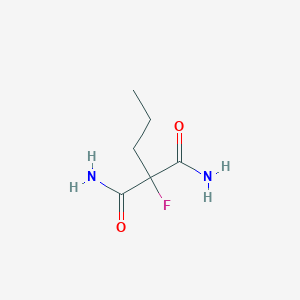
![Ethyl [(3-methoxyphenyl)methoxy]carbamate](/img/structure/B14704211.png)
